![molecular formula C20H12S B3050191 Dinaphtho[2,3-b;2',3-d]thiophene CAS No. 242-53-5](/img/structure/B3050191.png)

Dinaphtho[2,3-b;2',3-d]thiophene

説明

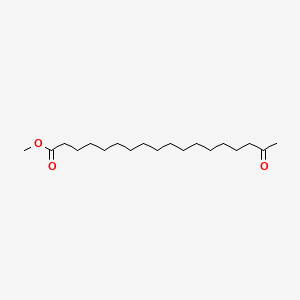

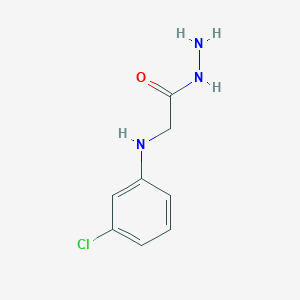

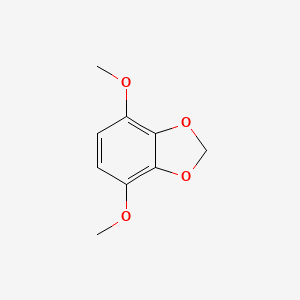

DNTT is a small-molecule organic semiconductor with promising properties for various applications. It consists of six fused aromatic rings and belongs to the class of π-extended heteroarenes. Its chemical structure includes two naphthalene units linked by a thiophene ring. DNTT has gained attention due to its high charge carrier mobility and stability, making it suitable for use in organic thin-film transistors (TFTs) and other electronic devices .

科学的研究の応用

Synthesis and Properties

- Facile Synthesis for Field-Effect Transistors (FETs): Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) has been synthesized using a straightforward method. These derivatives exhibit high field-effect mobility in vapor-processed FETs, reaching up to 8 cm² V⁻¹ s⁻¹, demonstrating their potential in electronic device applications (Yamamoto & Takimiya, 2007); (Niimi et al., 2011).

Device Fabrication and Performance

- Unique Three-Dimensional Molecular Array: Isomeric dimethyl derivatives of DNTT have been shown to form unique three-dimensional herringbone arrangements in crystals. These structures enable superior semiconductor channels in FETs with mobility up to 0.8 cm² V⁻¹ S⁻¹ (Kang et al., 2010).

- Soluble Precursors for Printed OTFTs: Soluble precursors of DNTT allow for excellent thin-film formation and specific phase separations, leading to high-performance printed organic thin-film transistors (OTFTs) with excellent durability (Kimura et al., 2015).

Comparative Analysis with Other Organic Semiconductors

- High-Performance Comparison: DNTT-based organic semiconductors have been developed as stable and high-performance materials for OTFT applications, showing field-effect transistor channel mobility as high as 3.0 cm² V⁻¹ s⁻¹ (Takimiya et al., 2014).

Stability and Durability in Applications

- Flexible Low-Voltage Transistors and Circuits: DNTT has been utilized in flexible transistors and circuits showing good mobility and stability, maintaining significant performance even after extended exposure to ambient air (Zschieschang et al., 2010).

- Thermal Stability in Thin-Film Transistors: Isomeric diphenyl derivatives of DNTT demonstrate superior thermal stability in organic field-effect transistors (OFETs), preserving excellent FET characteristics at high temperatures, making them useful for applications requiring high-temperature processes (Kang et al., 2013).

Unique Electronic Features and Potential Applications

- Frontier Orbital Overlapping in Monolayers: Well-defined monolayers of DNTT show significant overlap of the highest occupied molecular orbital (HOMO), indicating enhanced intermolecular interactions. This feature is essential for the development of new classes of organic semiconductors (Hasegawa et al., 2016).

- Photocurrent Generation in Solar Cells: Bilayer hetero-junction solar cells based on DNTT/C60 interfaces demonstrate efficient photocurrent generation, indicating the potential of DNTT in solar cell applications (Mori & Takimiya, 2011).

Molecular Dynamics and Thermal Transport

- Thermal Transport Dynamics: A molecular dynamics study of DNTT has shown a strong dependence of thermal conductivity on crystal size and orientation, providing insights into controlling thermal properties in organic electronic devices (Wang et al., 2017).

特性

IUPAC Name |

12-thiapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12S/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKFLXFRCZYQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393034 | |

| Record name | Dinaphtho[2,3-b;2',3-d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

242-53-5 | |

| Record name | Dinaphtho[2,3-b;2',3-d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B3050115.png)

![[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B3050125.png)